

Application Note: Quantification of Tiapride Hydrochloride in Brain Tissue by LC-MS

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Compound of Interest

Compound Name: *Tiapride Hydrochloride*

Cat. No.: *B1682332*

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Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **tiapride hydrochloride** in brain tissue. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. The described method is crucial for preclinical pharmacokinetic studies, drug distribution assessments, and neuropharmacological research.

Introduction

Tiapride is an atypical antipsychotic drug that acts as a selective D2 and D3 dopamine receptor antagonist.[1] It is utilized in the treatment of various neurological and psychiatric disorders, including dyskinesia, alcohol withdrawal syndrome, and agitation.[1] Accurate quantification of tiapride concentrations in brain tissue is essential to understand its pharmacokinetic/pharmacodynamic (PK/PD) relationship and to elucidate its mechanism of action within the central nervous system. This document provides a detailed protocol for the extraction and quantification of tiapride from brain tissue using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.[2]

Physicochemical Properties of Tiapride Hydrochloride

Property	Value
Chemical Formula	C15H25ClN2O4S[3]
Molecular Weight	364.89 g/mol [3]
Appearance	White to almost white crystalline powder
Solubility	Very soluble in water, soluble in methanol, slightly soluble in anhydrous ethanol.[3]

Experimental Protocols

Materials and Reagents

- **Tiapride Hydrochloride** reference standard (>99.0% purity)
- Internal Standard (IS), e.g., Metoclopramide or a stable isotope-labeled tiapride
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Deionized water (18.2 MΩ·cm)
- Phosphate buffered saline (PBS), pH 7.4
- Brain tissue (e.g., from rodent models)
- Hybrid Solid Phase Extraction-Precipitation (HybridSPE®-PPT) plates or cartridges

Equipment

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

- Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
- Tissue homogenizer
- Centrifuge
- Analytical balance
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)
- pH meter

Sample Preparation: Hybrid Solid Phase Extraction-Precipitation (HybridSPE®-PPT)

This method is effective for removing endogenous proteins and phospholipids from the brain tissue homogenate, which can cause significant matrix effects.^[4]

- **Homogenization:** Accurately weigh a portion of the brain tissue (e.g., 100 mg). Add ice-cold PBS (pH 7.4) at a 1:3 (w/v) ratio (e.g., 300 µL for 100 mg of tissue). Homogenize the tissue on ice until a uniform suspension is obtained.
- **Spiking:** Spike the homogenate with the internal standard (IS) to a final concentration within the linear range of the assay.
- **Protein Precipitation:** Add a volume of acetonitrile (containing 1% formic acid) four times the volume of the homogenate (e.g., 1.2 mL for 300 µL of homogenate). Vortex vigorously for 1 minute to precipitate proteins.
- **Centrifugation:** Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- **HybridSPE®-PPT Cleanup:** Load the supernatant onto a pre-conditioned HybridSPE®-PPT plate or cartridge. Apply vacuum or positive pressure to pass the sample through the sorbent. This step removes phospholipids.

- **Evaporation:** Collect the eluate and evaporate it to dryness under a stream of nitrogen at approximately 40°C.
- **Reconstitution:** Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase. Vortex to ensure complete dissolution.
- **Analysis:** Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

- **Column:** A reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used. For example, an Atlantis HILIC silica column.^[5]
- **Mobile Phase A:** Water with 0.1% formic acid and 2 mM ammonium acetate.^[6]
- **Mobile Phase B:** Acetonitrile with 0.1% formic acid.^[7]
- **Flow Rate:** 0.4 mL/min
- **Injection Volume:** 5 µL
- **Column Temperature:** 35°C
- **Gradient Elution:**

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	94	6
2.5	5	95
3.5	5	95
3.6	94	6
5.0	94	6

Mass Spectrometry

- **Ionization Mode:** Electrospray Ionization (ESI), Positive

- Scan Type: Multiple Reaction Monitoring (MRM)
- Ion Spray Voltage: 5500 V
- Source Temperature: 400°C
- MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Tiapride	329.1	256.1	Optimized
Metoclopramide (IS)	300.1	227.1	Optimized

Note: Collision energy and other MS parameters should be optimized for the specific instrument used.

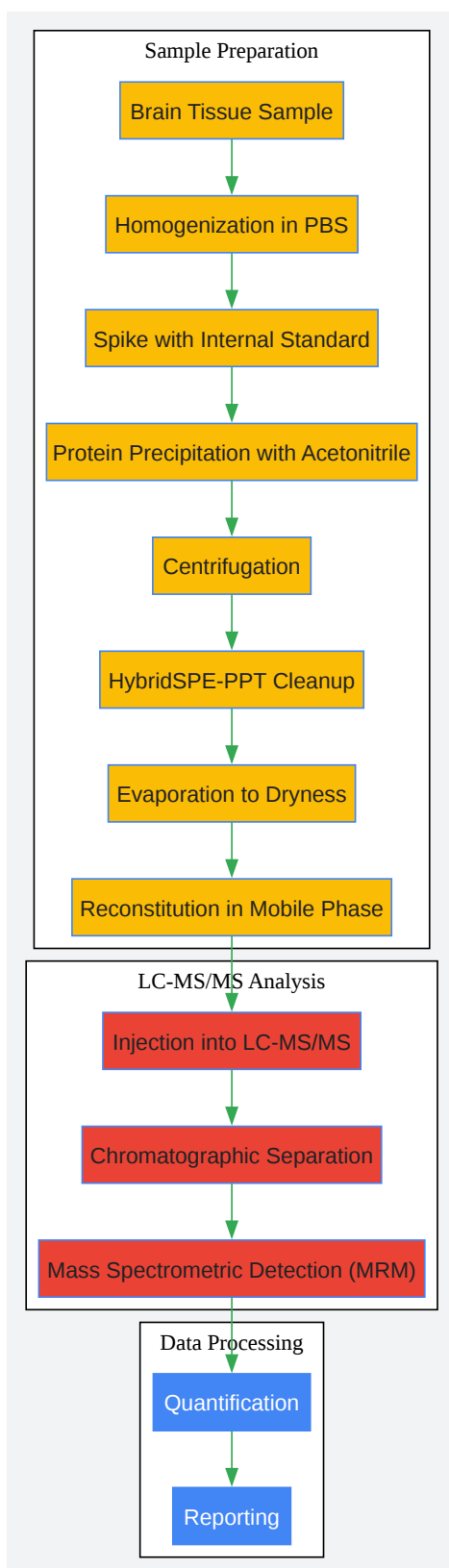
Data Presentation

Quantitative Data Summary

Parameter	Tiapride
Linearity Range	1 - 200 ng/mL[5]
Lower Limit of Quantification (LLOQ)	1.00 ng/mL (using 100 µL of plasma)[5]
Intra-assay Precision (CV%)	6.4 - 8.8%[5]
Inter-assay Precision (CV%)	6.4 - 8.8%[5]
Accuracy (Relative Error %)	-2.0 - 3.6%[5]
Recovery	96.3 - 97.4%[5]

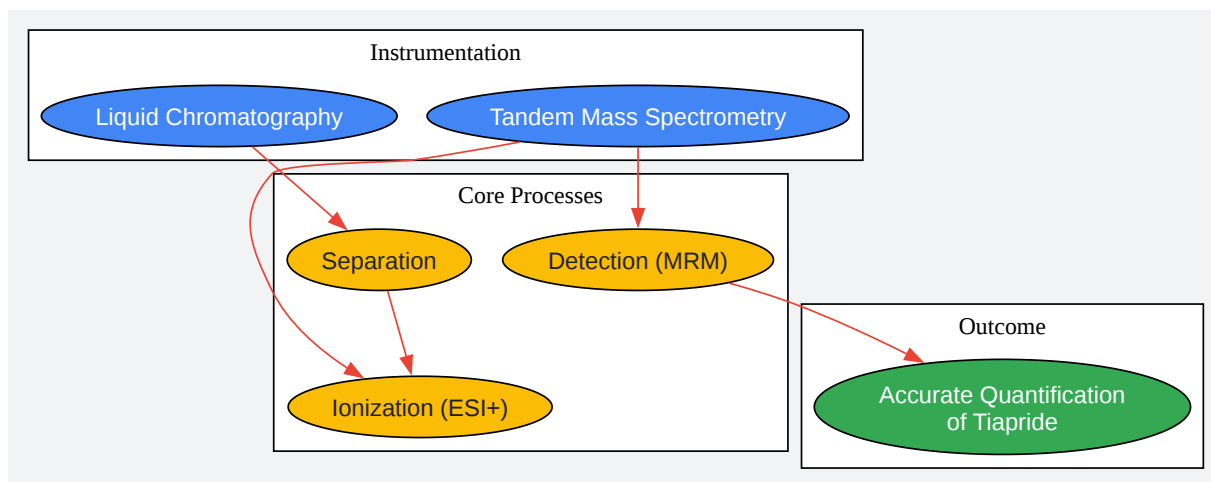
Note: The above data is based on the analysis of tiapride in human plasma and should be validated for brain tissue matrix.

Visualizations



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Caption: Experimental workflow for the quantification of tiapride in brain tissue.



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Caption: Logical relationship of the LC-MS/MS components and processes.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and reliable approach for the quantification of **tiapride hydrochloride** in brain tissue. The protocol, which includes a highly effective sample cleanup step, ensures accurate and precise results, making it an invaluable tool for neuropharmacology and drug development research. It is recommended to perform a full method validation in the specific brain tissue matrix to ensure compliance with regulatory guidelines.

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